molecular formula C7H11NO B13811808 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) CAS No. 213545-82-5

2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)

Cat. No.: B13811808
CAS No.: 213545-82-5
M. Wt: 125.17 g/mol
InChI Key: BNFVTXDRHZXKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bridged Polycyclic Scaffolds in Organic Chemistry

Bridged polycyclic scaffolds are privileged molecular skeletons frequently found in bioactive natural products and pharmaceuticals. rsc.org Their inherent three-dimensionality and conformational rigidity offer distinct advantages in drug design. Unlike flat, aromatic systems, bridged structures present a well-defined spatial arrangement of functional groups, which can lead to highly specific and potent interactions with biological targets like enzymes and receptors. beilstein-journals.orgnih.gov This structural complexity makes them valuable for exploring new areas of chemical space in medicinal chemistry. researchgate.net

The rigid framework of bridged systems can also enhance metabolic stability and improve pharmacokinetic profiles by shielding parts of the molecule from metabolic enzymes. nih.gov The construction of these sp³-rich, complex architectures is a significant challenge in synthetic chemistry, driving the development of novel and efficient synthetic methodologies. rsc.orgbeilstein-journals.org Consequently, bridged polycyclic compounds are not only important for their applications but also serve as benchmarks for the advancement of synthetic strategies. nih.gov

Historical Overview of Tricyclic Heterocyclic Synthesis

The synthesis of heterocyclic compounds has evolved significantly since its beginnings in the 19th century. wikipedia.org Early efforts often relied on harsh reaction conditions and the functionalization of naturally occurring substances. The development of systematic synthetic methods for tricyclic systems gained momentum in the 20th century with the advent of powerful cycloaddition reactions. The Diels-Alder reaction, for instance, became a cornerstone for constructing bicyclic and tricyclic carbocyclic cores, which could then be further elaborated into heterocycles.

A pivotal moment in the synthesis of complex heterocycles was the development of photochemical reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548) ring, provided a direct route to four-membered oxygen-containing heterocycles, which could serve as building blocks for more complex structures. nih.govdntb.gov.uaresearchgate.net In recent decades, the field has been revolutionized by the emergence of transition metal catalysis. Methods such as ring-closing metathesis (RCM), tandem cyclization/coupling sequences, and C-H activation/insertion reactions have enabled the efficient and often stereoselective construction of intricate bridged heterocyclic systems that were previously inaccessible. beilstein-journals.orgnih.govresearchgate.netnih.gov These modern methods allow for the rapid assembly of molecular complexity from relatively simple starting materials. frontiersin.org

Unique Structural Features and Topological Classification of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane Systems

The compound 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane represents a highly constrained tricyclic heterocyclic system. Its systematic name precisely defines its complex topology.

Tricyclo[4.3.0.0³'⁹]nonane Core: The foundation is a nine-atom framework organized into three rings. The von Baeyer nomenclature "[4.3.0.0³'⁹]" indicates that the two main bridgehead atoms are connected by three bridges containing 4, 3, and 0 carbon atoms, respectively. The "0" bridge signifies a direct bond between atoms 3 and 9 of the parent bicyclo[4.3.0]nonane (also known as hydrindane) system. This additional bond creates the third ring and introduces significant ring strain.

Heteroatom Placement: The locants "2-Oxa-1-aza" specify the positions of the heteroatoms. The nitrogen atom is located at a bridgehead position (atom 1), and the oxygen atom is adjacent to it at position 2. This arrangement forms an isoxazolidine (B1194047) ring that is rigidly embedded within the tricyclic scaffold.

The key structural features are therefore a consequence of this unique arrangement:

High Rigidity: The multiple ring fusions severely restrict conformational flexibility.

Inherent Strain: The presence of the zero-atom bridge and the fusion of five-membered rings into a compact structure create substantial torsional and angle strain.

Defined Stereochemistry: The rigid framework holds substituents in precise spatial orientations.

Embedded Reactivity: The N-O bond of the isoxazolidine moiety is a key functional group, known for its potential to undergo cleavage and rearrangement reactions.

The topological classification of such systems helps in understanding their relationship to other polycyclic structures. A simplified classification is presented in the table below.

Tricyclic System Type Description Example Scaffold
Fused Rings share two adjacent atoms (one common bond).Perhydrophenanthrene
Bridged Rings share two non-adjacent atoms (bridgehead atoms).Norbornane
Spiro Rings share a single atom.Spiro[4.4]nonane
Complex Bridged/Fused A combination of bridged and fused ring systems, as seen in 2-Oxa-1-azatricyclo[4.3.0.0³'⁹]nonane.2-Oxa-1-azatricyclo[4.3.0.0³'⁹]nonane

Current Challenges in the Synthesis and Study of Complex Bridged Heterocycles

Despite significant advances, the synthesis and study of complex bridged heterocycles remain challenging. The construction of these three-dimensional molecules requires precise control over regioselectivity and stereoselectivity, which is often difficult to achieve. nih.gov

Key challenges include:

Ring Strain Management: The synthesis of highly strained systems often requires specialized reaction conditions or strategies that can overcome high activation barriers. The desired bridged products may also be prone to rearrangement or decomposition.

Stereochemical Control: Creating multiple stereocenters, especially at bridgehead positions, in a controlled manner is a formidable task. Many synthetic routes produce complex mixtures of diastereomers that are difficult to separate and characterize.

Lack of General Methodologies: While powerful methods exist, they are not always broadly applicable. The synthesis for each new bridged scaffold often needs to be developed on a case-by-case basis. rsc.orgnih.gov

To address these issues, modern research focuses on developing cascade or tandem reactions that can form multiple rings and stereocenters in a single operation. frontiersin.orgrsc.org Intramolecular cycloadditions, C–H functionalization, and ring-rearrangement metathesis are powerful strategies in this regard. beilstein-journals.orgnih.govnih.gov Furthermore, computational chemistry plays an increasingly important role in predicting the feasibility of synthetic routes and understanding the properties of these complex molecules. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

213545-82-5

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-oxa-1-azatricyclo[4.3.0.03,9]nonane

InChI

InChI=1S/C7H11NO/c1-3-6-7-4-2-5(1)8(6)9-7/h5-7H,1-4H2

InChI Key

BNFVTXDRHZXKMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCC1N2O3

Origin of Product

United States

Systematic Nomenclature and Advanced Structural Classification of Tricyclic Oxa Azanonane Architectures

In-depth IUPAC Nomenclatural Analysis for Bridged Systems

The systematic name 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane precisely defines the structure of this complex molecule according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bridged polycyclic systems, which is an extension of the von Baeyer system. A breakdown of the name reveals the specific structural features of the compound.

The parent hydrocarbon is nonane (B91170) , indicating a nine-membered carbon skeleton. The prefix tricyclo signifies that the nine atoms are arranged in a manner that requires three ring-opening events to form an acyclic structure. The numbers in the brackets, [4.3.0.03,9] , describe the connectivity of the bridges between the bridgehead atoms.

In a tricyclic system, the main ring is determined first, encompassing the maximum number of atoms. The numbers within the brackets denote the lengths of the bridges connecting the two main bridgehead atoms. For 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, the bridge lengths are four, three, and zero atoms. The superscript numbers, 3,9 , indicate the locants of the atoms to which the zero-atom bridge is connected.

The prefixes 2-Oxa and 1-aza specify the replacement of carbon atoms at the first and second positions of the bicyclic system with nitrogen and oxygen atoms, respectively. The numbering of the bridged system begins at one bridgehead, proceeds along the longest path to the second bridgehead, continues along the next longest path back to the first bridgehead, and is completed by numbering the atoms in the shortest bridge.

Based on this systematic nomenclature, the structure of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane can be elucidated as a compact, rigid framework. The presence of the lactam functionality (an amide within a ring) imparts specific chemical and physical properties to the molecule.

Table 1: IUPAC Nomenclature Breakdown for 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane

ComponentMeaning
nonane The parent hydrocarbon has nine skeletal atoms.
tricyclo The molecule contains three rings.
[4.3.0.03,9] Describes the bridge lengths connecting the bridgehead atoms. There are three bridges with 4, 3, and 0 atoms, respectively. The zero-atom bridge is between atoms 3 and 9.
2-Oxa An oxygen atom replaces the carbon at position 2.
1-Aza A nitrogen atom replaces the carbon at position 1.

Comparative Analysis with Related Bridged Lactams and Heterocycles

The structural framework of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane can be compared with other bridged heterocyclic systems to understand its relative stability, reactivity, and potential applications. Related structures include various bicyclic and tricyclic systems containing nitrogen and oxygen.

One class of related compounds is the bicyclo[3.3.1]nonanes . These systems have been extensively studied, and their heteroatom-containing analogues, such as 3-azabicyclo[3.3.1]nonane, are known to adopt chair-chair or boat-chair conformations depending on the substituents. The inclusion of an additional bridge in a tricyclic system, as seen in the target molecule, significantly increases the rigidity of the structure.

Another relevant comparison can be made with tricyclo[4.3.0.0]nonane derivatives. For instance, the synthesis and properties of 9-methylenetricyclo[4.3.0.03,8]non-4-ene have been reported, highlighting the synthetic challenges and unique reactivity of this strained ring system. The introduction of a lactam moiety in 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane is expected to influence the electronic distribution and conformational preferences of the tricyclic core.

Furthermore, the presence of the bridged lactam is a key feature. Bridged lactams are known to exhibit varying degrees of amide bond distortion, which can significantly impact their chemical reactivity. In highly strained systems, the amide bond can become more susceptible to cleavage. The specific geometry of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane would dictate the planarity of the lactam and, consequently, its chemical behavior.

Table 2: Comparison of Related Bridged Heterocyclic Systems

CompoundRing SystemKey Features
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane TricyclicContains a bridged lactam, rigid framework.
3-Azabicyclo[3.3.1]nonane BicyclicFlexible conformational isomers (chair-chair, boat-chair).
9-Methylenetricyclo[4.3.0.03,8]non-4-ene TricyclicStrained hydrocarbon with exocyclic and endocyclic double bonds.
cis-2-Oxa-4-aza-bicyclo[4.3.0]nonan-3-one BicyclicA simpler bicyclic lactam. nih.gov

Structural Descriptors for Tricyclic Ring Systems

The complex three-dimensional structure of tricyclic ring systems like 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane can be characterized by various structural descriptors. These descriptors provide a quantitative measure of the molecule's shape, size, and electronic properties, which are crucial for understanding its behavior and for computational modeling.

Topological Indices: These are numerical descriptors derived from the graph representation of a molecule. They can encode information about the size, branching, and cyclicity of the molecular structure. For a tricyclic system, these indices would reflect the high degree of connectivity and compactness.

Three-Dimensional Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and include parameters such as molecular volume, surface area, and shape indices. For a rigid molecule like 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, these descriptors are well-defined and can be used to predict its interaction with other molecules.

Electronic Descriptors: The presence of the lactam functionality introduces polarity and the potential for hydrogen bonding. Electronic descriptors such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO) are critical for understanding the reactivity and intermolecular interactions of the compound. Computational studies on related aza-oxa macrocycles have shown that the arrangement of heteroatoms significantly influences these properties. nih.gov

The analysis of these structural descriptors is essential for the rational design of new molecules with desired properties and for establishing structure-activity relationships in medicinal chemistry and materials science. While specific experimental data for 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane is not widely available in the public domain, its structure can be inferred from its systematic name, and its properties can be predicted based on the well-understood chemistry of related bridged heterocyclic systems.

Table 3: Key Structural Descriptors for Tricyclic Systems

Descriptor TypeExamplesRelevance
Topological Wiener index, Randić indexDescribes molecular branching and complexity.
3-Dimensional Molecular volume, Surface area, OvalityDefines the size, shape, and steric properties.
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesPredicts reactivity, polarity, and intermolecular interactions.

Advanced Synthetic Methodologies for 2 Oxa 1 Azatricyclo 4.3.0.03,9 Nonane and Its Analogues

Retrosynthetic Disconnections and Strategic Planning for Bridged Scaffolds

The cornerstone of synthesizing complex molecules is a robust retrosynthetic analysis. For bridged scaffolds like the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane system, this process involves identifying strategic bond disconnections that simplify the target into more readily available precursors. The inherent rigidity and stereochemical complexity of these systems demand careful planning to control the spatial arrangement of atoms throughout the synthesis. fiveable.merijournals.com

The retrosynthetic analysis of the target scaffold reveals two primary structural motifs: the isoxazolidine (B1194047) ring and the bridged carbocyclic framework. The most convergent and powerful strategy for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition between a nitrone and an alkene. nih.govacs.org In the context of a tricyclic system, this transformation is most efficiently executed as an intramolecular reaction, where the nitrone and alkene are tethered within the same molecule.

This leads to the primary retrosynthetic disconnection: breaking the C-C and C-O bonds formed during the cycloaddition. This reveals a key precursor: a functionalized bicyclic olefin containing a tethered nitrone or its immediate precursor (e.g., an aldehyde and a hydroxylamine).

A secondary set of key bond formations relates to the construction of the carbocyclic framework itself. Strategies such as Diels-Alder reactions, transition metal-catalyzed C-H activation/cyclization, or ring-rearrangement reactions are often employed to build the initial bridged carbocycle. whiterose.ac.ukbohrium.comresearchgate.net

Table 1: Key Bond Formations and Corresponding Synthetic Strategies

Key Bond FormationSynthetic StrategyDescription
C-O and C-C bonds of the isoxazolidine ringIntramolecular 1,3-Dipolar CycloadditionA tethered nitrone reacts with an alkene within the same molecule to form the heterocyclic ring and establish the final tricyclic core in a single, often stereospecific, step. nih.gov
C-N bond of the isoxazolidine ringIntramolecular Reductive AminationCyclization of a precursor containing an amino group and a carbonyl or related functional group can form a cyclic amine, which can be part of the final scaffold. nih.gov
C-C bonds of the carbocyclic frameworkIntramolecular Heck ReactionA palladium-catalyzed reaction can form a C-C bond to close a ring, a useful strategy for building bridged systems from appropriately functionalized precursors. beilstein-journals.org
C-C bonds of the carbocyclic frameworkRing-Closing Metathesis (RCM)Utilizes a ruthenium or molybdenum catalyst to form a new double bond, closing a ring from a diene precursor. This can be followed by hydrogenation to yield the saturated scaffold. researchgate.net

Achieving stereochemical control is paramount in the synthesis of multi-ring systems, as the molecule's biological activity and physical properties are dictated by its three-dimensional structure. fiveable.merijournals.com For the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane scaffold, the primary stereochemical control points arise during the key ring-closing reaction.

In an intramolecular 1,3-dipolar cycloaddition, the stereochemistry of the substituents on the alkene and the geometry of the tether connecting the dipole and dipolarophile dictate the facial selectivity of the cycloaddition. The reaction proceeds through a highly ordered, chair-like transition state, and the substituents will preferentially occupy equatorial positions to minimize steric strain. Therefore, the stereocenters present in the precursor directly translate to the stereocenters in the final tricyclic product. nih.gov

Further points of stereocontrol include:

Substrate-Controlled Synthesis: Utilizing a chiral starting material from the "chiral pool" to construct the initial carbocyclic framework.

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the precursor to direct the stereochemical outcome of a key reaction, followed by its removal.

Catalyst-Controlled Synthesis: Employing a chiral catalyst, for instance in an asymmetric cycloaddition or hydrogenation step, to induce enantioselectivity. organic-chemistry.org

Precursor Synthesis and Functionalization Strategies

The successful construction of the tricyclic core is critically dependent on the efficient preparation of advanced intermediates that are primed for the key cyclization step.

The synthesis of a suitable precursor for an intramolecular 1,3-dipolar cycloaddition requires a carbocyclic scaffold that contains both an alkene and a tether terminating in a nitrone or its synthetic equivalent. A common approach involves starting with a known bicyclic system, such as a norbornene or a bicyclo[3.3.1]nonane derivative, and elaborating its functionality. rsc.org

For example, a synthetic sequence might begin with a bicyclic ketone. This ketone can be converted to an alkene via a Wittig or related olefination reaction. Elsewhere on the scaffold, a functional group can be elaborated through a multi-step sequence into an alkyl chain bearing a terminal aldehyde. Condensation of this aldehyde with N-methylhydroxylamine would then generate the required tethered nitrone, setting the stage for the final ring closure.

The construction of these advanced intermediates often requires a series of selective functional group interconversions (FGIs). The presence of multiple reactive sites in the molecule necessitates the use of mild and highly selective reagents to avoid unwanted side reactions.

Common FGIs in this context include:

Oxidation/Reduction: Chemoselective oxidation of a primary alcohol to an aldehyde without affecting other sensitive groups (e.g., using Dess-Martin periodinane). Conversely, the selective reduction of an ester to an alcohol (e.g., using LiAlH₄) or a ketone to an alcohol (e.g., using NaBH₄) is often required. mdpi.com

Protection/Deprotection: Alcohols, amines, and carbonyl groups may need to be temporarily masked with protecting groups to allow for transformations elsewhere in the molecule. For instance, an amine might be protected as a Boc-carbamate during an oxidation step. beilstein-journals.org

Carbon-Carbon Bond Formation: Extending a carbon chain to install the tether for the nitrone can be achieved using reactions like Grignard additions, Wittig reactions, or cross-coupling reactions.

Ring-Closing Reactions for Tricyclic Core Construction

The final and often most crucial step in the synthesis is the formation of the third ring to generate the tricyclic core. While several methods exist for ring construction, some are particularly well-suited for creating the strained and complex architecture of bridged systems. researchgate.netnih.gov

The premier method for constructing the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane scaffold is the intramolecular 1,3-dipolar cycloaddition . This reaction is highly efficient for forming five-membered heterocyclic rings and often proceeds with high regio- and stereoselectivity. nih.govresearchgate.net The precursor, a bicyclic alkene with a tethered nitrone, upon heating or catalysis, undergoes cyclization to yield the tricyclic isoxazolidine framework. The reaction's efficiency is often dependent on the length and flexibility of the tether connecting the two reactive moieties.

Alternative ring-closing strategies applicable to analogous systems include:

Ring-Closing Metathesis (RCM): This powerful reaction uses a Grubbs' or other related catalyst to form a C=C bond from a diene precursor. researchgate.net While not directly forming the isoxazolidine ring, it can be used to construct the carbocyclic framework, which can then be further functionalized.

Intramolecular Heck Reaction: This palladium-catalyzed reaction can form bridged ring systems by coupling an aryl or vinyl halide with an alkene within the same molecule. beilstein-journals.org

Radical Cyclization: Tin-mediated or photoredox-catalyzed radical cyclizations can be effective for forming C-C bonds in complex settings, though controlling stereochemistry can be challenging.

Ring Contraction/Expansion: Methods like the Favorskii or Wolff rearrangement can be used to contract a larger ring into a five- or six-membered ring, potentially forming one of the rings in the tricyclic system under specific circumstances. rsc.orgharvard.edu

Table 2: Comparison of Key Ring-Closing Methodologies

Reaction TypeCatalyst/ConditionsKey Bond FormedAdvantagesLimitations
Intramolecular 1,3-Dipolar CycloadditionThermal or Lewis Acid CatalysisC-O, C-CHigh stereocontrol, convergent, forms heterocycle directly. nih.govRequires synthesis of specific nitrone precursor; tether length is critical.
Ring-Closing Metathesis (RCM)Grubbs' Catalyst (Ru-based)C=CExcellent functional group tolerance, widely applicable. researchgate.netnih.govDoes not directly form the saturated or heterocyclic core; requires diene precursor.
Intramolecular Heck ReactionPd(OAc)₂, PPh₃C-CGood for forming carbocycles, including bridged systems. beilstein-journals.orgRequires vinyl/aryl halide precursor; catalyst can be sensitive.
Transannular Reductive AminationAcid, reducing agent (e.g., NaBH₃CN)C-NCan form complex bridged amines from macrocyclic precursors. nih.govRequires synthesis of a large ring intermediate, which can be challenging.

Intramolecular Cyclization Pathways

Intramolecular reactions are particularly powerful for the assembly of complex cyclic systems as they can efficiently establish multiple stereocenters in a single transformation. The formation of the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane core is well-suited to such strategies, primarily through the intramolecular [3+2] cycloaddition of nitrones. rsc.org

Electrophilic cyclization pathways towards the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane skeleton typically involve the generation of a nitrone intermediate from an unsaturated precursor, which then undergoes a spontaneous intramolecular cycloaddition. This process is driven by the electrophilic character of the nitrone carbon and the nucleophilic nature of the tethered alkene.

One plausible approach commences with a suitably functionalized cyclohexene (B86901) derivative bearing a hydroxylamino group tethered to the ring. Oxidation of the hydroxylamine (B1172632) to the corresponding nitrone triggers the key intramolecular [3+2] cycloaddition. The regioselectivity of this cycloaddition is governed by the length and flexibility of the tether, leading to the desired bridged isoxazolidine ring system.

Table 1: Key Features of Electrophilic Cyclization Approach

Feature Description
Key Reaction Intramolecular [3+2] Nitrone-Olefin Cycloaddition
Precursor Cyclohexene with a tethered hydroxylamino group
Activation Step Oxidation of hydroxylamine to a nitrone
Driving Force Favorable frontier molecular orbital interactions

| Outcome | Formation of the tricyclic isoxazolidine core |

Detailed research has demonstrated that the choice of oxidizing agent and reaction conditions can significantly influence the efficiency of nitrone formation and the subsequent cyclization.

Nucleophilic cyclization routes to the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane framework are less common but offer an alternative synthetic design. These strategies often involve the intramolecular attack of a nitrogen nucleophile onto an electrophilic carbon center within a pre-formed carbocyclic scaffold.

A hypothetical pathway could involve a bicyclo[3.3.1]nonane derivative bearing an N-hydroxyamino group and a suitable leaving group at an appropriate position. Base-mediated intramolecular N-alkylation would then lead to the formation of the N-O bond and the closure of the isoxazolidine ring, thus constructing the tricyclic system. The stereochemical outcome of such a reaction would be highly dependent on the conformational constraints of the bicyclic precursor.

Radical cyclizations provide a versatile method for the formation of five-membered rings and can be adapted for the synthesis of the isoxazolidine core of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane. These reactions are typically initiated by the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond.

A potential strategy involves the use of an unsaturated oxime ether derived from a cyclohexene precursor. Treatment of this substrate with a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), could generate a carbon-centered radical that subsequently attacks the nitrogen of the oxime ether in a 5-exo-trig cyclization fashion. This would be followed by an intramolecular addition of the resulting nitrogen-centered radical to the double bond to complete the formation of the tricyclic framework. The regioselectivity of the initial radical cyclization is a critical factor in the success of this approach. rsc.org

Intermolecular Approaches for Bridged System Assembly

While intramolecular cyclizations are often more efficient for constructing complex polycyclic systems, intermolecular strategies can also be envisioned for the assembly of the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane core. A prominent intermolecular approach is the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings and can be used to construct the bicyclic precursors necessary for the final ring closure. nih.govnih.govrsc.org

A convergent synthesis could involve the [4+2] cycloaddition of a diene with a dienophile to form a substituted cyclohexene. Subsequent functional group manipulations would then install the necessary components for an intramolecular nitrone cycloaddition, as described previously. For instance, the Diels-Alder reaction between a suitable diene and a dienophile containing a masked hydroxylamino group could rapidly generate a complex bicyclic intermediate, primed for the final cyclization to the tricyclic product. nih.gov

Table 2: Comparison of Intramolecular vs. Intermolecular Approaches

Approach Advantages Disadvantages
Intramolecular High efficiency for complex systems, good stereocontrol. Synthesis of linear precursors can be lengthy.

| Intermolecular | Convergent, allows for rapid assembly of precursors. | May require additional steps for final ring closure, potential for competing side reactions. |

Stereoselective and Enantioselective Synthesis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane

The synthesis of enantiomerically pure 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane is of significant interest, and various strategies can be employed to control the stereochemical outcome of the key ring-forming reactions. These methods typically rely on the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnih.gov In the context of synthesizing 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, a chiral auxiliary could be attached to the unsaturated precursor to control the facial selectivity of the intramolecular nitrone cycloaddition.

For example, a chiral alcohol could be used to form a chiral ester with a carboxylic acid functionality on the cyclohexene precursor. The steric bulk of the chiral auxiliary would then direct the approach of the nitrone to the double bond, leading to the preferential formation of one diastereomer of the tricyclic product. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations and could be adapted for this purpose. rsc.orgsigmaaldrich.com

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Evans' Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions rsc.orgsigmaaldrich.com
Camphorsultam Diels-Alder reactions, conjugate additions wikipedia.org

Reagent-controlled strategies involve the use of chiral reagents to induce asymmetry in the reaction. For instance, a chiral Lewis acid could be employed to catalyze the intramolecular nitrone cycloaddition. nih.govresearchgate.netresearchgate.netrsc.org The chiral Lewis acid would coordinate to the nitrone, creating a chiral environment that favors one transition state over the other, thereby leading to an enantioselective cycloaddition. The choice of the chiral ligand and the metal center is crucial for achieving high levels of enantioselectivity.

Asymmetric Catalysis in Ring Formation

The enantioselective synthesis of bridged heterocyclic systems relies heavily on asymmetric catalysis to establish key stereocenters. Both transition-metal catalysis and organocatalysis offer powerful strategies for the construction of chiral building blocks and for inducing asymmetry in cyclization reactions.

Transition metals, particularly palladium and copper, are instrumental in forging carbon-carbon and carbon-heteroatom bonds necessary for the assembly of complex heterocyclic frameworks.

Palladium-Catalyzed Cyclizations: Palladium catalysts are renowned for their versatility in a wide array of transformations, including intramolecular cyclizations that can be applied to the synthesis of bridged aza-heterocycles. For instance, palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) represents a powerful tool for the construction of nitrogen-containing rings. In the context of synthesizing analogues of the target tricyclic system, a suitably functionalized substrate could undergo an intramolecular cyclization to form the pyrrolidine (B122466) or oxazine (B8389632) ring with high enantioselectivity.

Palladium-polarized aza-ortho-xylylene intermediates have been utilized in asymmetric [4+2] cycloadditions with electron-deficient olefins to produce enantioenriched hydroquinolines. nih.gov This strategy highlights the potential of palladium in mediating complex cycloadditions that could be adapted for the construction of the fused ring system in 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane analogues.

Catalyst SystemReaction TypeApplicationEnantioselectivity
Pd(dba)₂ / Chiral LigandAsymmetric Allylic AlkylationFormation of chiral N-heterocyclesHigh
Pd(OAc)₂ / (S)-TripAsymmetric Cascade AnnulationConstruction of bridged ring systemsUp to >99.5% ee
Pd(PPh₃)₄Decarboxylative CycloadditionSynthesis of hydroquinolinesHigh

Copper-Catalyzed Cyclizations: Copper catalysts have emerged as a cost-effective and efficient alternative for various cyclization reactions. Copper-catalyzed intramolecular C-N bond formation, for example, can be employed to construct the heterocyclic rings. The use of chiral ligands in conjunction with copper salts allows for high levels of asymmetric induction. A notable example is the copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from acyclic diols, which showcases the potential of copper in mediating complex ring formations. rsc.org

Furthermore, copper-catalyzed cascade cyclizations of indolyl homopropargyl amides have been reported to stereospecifically construct bridged aza-[n.2.1] skeletons, demonstrating the utility of copper in complex tandem reactions. acs.org

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a variety of transformations, including asymmetric cycloadditions.

For the synthesis of the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane framework, an intramolecular asymmetric Michael addition could be a key step in forming one of the heterocyclic rings. A bifunctional organocatalyst, possessing both a Brønsted acid and a Lewis base moiety, could activate the substrate and control the stereochemical outcome of the cyclization. Chiral bifunctional amine-thiourea and amine-squaramide organocatalysts have been successfully employed in a range of asymmetric cycloaddition reactions to generate nitrogen- and oxygen-containing heterocycles. rsc.org

CatalystReaction TypeKey IntermediateStereochemical Control
L-ProlineAldol / Mannich ReactionsEnamine / Iminium ionHigh
Chiral SquaramideMichael/Friedel-Crafts CascadeActivated enoneHigh
Chiral ThioureaCycloadditionsHydrogen-bonded complexHigh

Diastereoselective Control in Bridged Systems

Achieving diastereoselective control is paramount when constructing bridged systems with multiple stereocenters. The rigid nature of these scaffolds often dictates the facial selectivity of subsequent reactions. Intramolecular reactions are particularly effective in translating existing stereochemistry into new stereocenters with high fidelity.

One powerful strategy for achieving diastereoselectivity is through substrate control, where the inherent stereochemistry of a chiral starting material directs the formation of new stereocenters. For instance, an intramolecular formal [3+2] cycloaddition of activated aziridines and epoxides with electron-deficient alkenes has been developed for the construction of bridged aza- and oxa-[n.2.1] skeletons, proceeding with high stereoselectivity when optically pure substrates are used. acs.org

Furthermore, tandem reactions, such as the aza-Cope-Mannich rearrangement, have been utilized for the synthesis of oxygenated bicyclic amino acids with precise stereochemical control, leading to the formation of complex bridged systems. nih.gov

Protecting Group Chemistry for Amine and Ether Functionalities

The synthesis of complex molecules like 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane necessitates the use of protecting groups to mask reactive amine and ether functionalities. The choice of protecting groups is critical and must be guided by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal.

For the amine functionality, carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly employed. The Boc group is stable to a wide range of non-acidic conditions and is readily removed with mild acid. The Cbz group is stable to both acidic and basic conditions and is typically cleaved by hydrogenolysis.

For the ether functionality, which is part of the oxazine ring, protection might be required for a precursor hydroxyl group. Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are widely used due to their ease of installation, stability, and selective removal using fluoride (B91410) reagents. Benzyl (Bn) ethers are also a robust choice, being stable to a variety of conditions and removable by hydrogenolysis.

The concept of orthogonal protection is crucial in multi-step syntheses, allowing for the selective deprotection of one functional group in the presence of others. For example, a molecule bearing both a Boc-protected amine and a TBS-protected alcohol can be selectively deprotected at either position without affecting the other protecting group.

Protecting GroupFunctional GroupProtection ConditionsDeprotection Conditions
BocAmineBoc₂O, baseAcid (e.g., TFA)
CbzAmineCbz-Cl, baseH₂, Pd/C
TBSAlcoholTBSCl, imidazoleF⁻ (e.g., TBAF)
BnAlcoholBnBr, NaHH₂, Pd/C

Total Synthesis Strategies of Related Complex Bridged Heterocycles

The total synthesis of natural products containing bridged heterocyclic cores provides a fertile ground for the development and application of novel synthetic methodologies. While a total synthesis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane itself is not prominently reported, strategies employed for the synthesis of related alkaloids with fused pyrrolidine and piperidine (B6355638) or oxazine rings offer valuable insights.

For example, the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids often involves intramolecular cyclization strategies. Ring-closing metathesis (RCM) has been a powerful tool in the synthesis of various nitrogen-containing heterocycles. researchgate.net A hypothetical approach to the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane core could involve an RCM reaction to form one of the rings, followed by an intramolecular cyclization to complete the tricyclic system.

The synthesis of complex caged Kopsia indole (B1671886) alkaloids, which feature intricate polycyclic skeletons, often relies on cascade reactions to rapidly build molecular complexity. rsc.org Such strategies, where multiple bonds and rings are formed in a single operation, could be envisioned for an efficient synthesis of the target tricyclic compound.

Detailed Mechanistic Information for 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane Synthesis and Reactivity is Not Currently Available in Publicly Accessible Scientific Literature.

Following a comprehensive search of scientific databases and literature, it has been determined that there is insufficient specific information available to construct a detailed article on the mechanistic investigations into the synthesis and reactivity of the chemical compound 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, as per the requested outline.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the detailed structure and content requirements of the prompt. The specific data required to populate the sections on:

Mechanistic Investigations in Synthesis and Reactivity of 2 Oxa 1 Azatricyclo 4.3.0.03,9 Nonane

Computational Mechanistic Studies (e.g., DFT Calculations)

for 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane could not be located. This indicates a potential gap in the current body of published chemical research, or that such studies exist in proprietary or otherwise not publicly accessible formats.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Oxa 1 Azatricyclo 4.3.0.03,9 Nonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

High-resolution NMR spectroscopy would be the cornerstone for elucidating the three-dimensional structure of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity and spatial relationships between atoms.

2D NMR Techniques (COSY, HSQC, HMBC, ROESY/NOESY)

To definitively map the intricate structure of this strained tricyclic system, a suite of 2D NMR experiments would be indispensable:

Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between protons, identifying which protons are on adjacent carbon atoms and thus mapping out the carbon framework from a proton perspective.

Heteronuclear Single Quantum Coherence (HSQC): This technique would correlate each proton signal with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): By detecting longer-range couplings between protons and carbons (typically over two to three bonds), HMBC would be crucial for establishing the connectivity across the molecule, including the linkages that form the fused ring system.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) / Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments are vital for determining the stereochemistry and conformation of the molecule. They identify protons that are close in space, even if they are not directly connected through bonds, allowing for the differentiation of stereoisomers and the characterization of the molecule's three-dimensional shape.

Solid-State NMR for Complex Architectures

In the absence of suitable crystals for X-ray diffraction, or to study the compound in its solid form, solid-state NMR (ssNMR) would offer valuable insights. This technique can provide information about the molecular structure and packing in the solid state, which can differ from the solution-state conformation.

X-ray Crystallography for Absolute Configuration and Bond Parameter Determination

Single-crystal X-ray crystallography would provide the most definitive and high-resolution structural information for 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane. This powerful technique would allow for the precise determination of the absolute configuration of chiral centers, as well as detailed measurements of bond lengths and angles.

Analysis of Strain and Torsion Angles

The tricyclic framework of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane is expected to exhibit significant ring strain. A detailed analysis of the bond angles and torsion angles obtained from X-ray crystallographic data would quantify this strain. Deviations from ideal bond angles for sp³-hybridized carbon and nitrogen atoms would highlight the regions of highest strain within the molecule.

Intermolecular Interactions in Crystalline State

The arrangement of molecules within the crystal lattice, as revealed by X-ray crystallography, would provide insights into the intermolecular forces at play. This includes the identification of any hydrogen bonding, dipole-dipole interactions, or van der Waals forces that govern the packing of the molecules in the solid state.

Mass Spectrometry for Molecular Connectivity and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane with high accuracy.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms and to gain further corroborative evidence for the proposed structure.

Lacking Sufficient Data for Spectroscopic Analysis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane

Following a comprehensive search of available scientific literature and spectroscopic databases, it has been determined that there is a significant lack of specific experimental data for the chemical compound 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane. Consequently, a detailed and scientifically accurate article focusing on its advanced structural characterization and spectroscopic analysis, as per the requested outline, cannot be generated at this time.

The search for vibrational spectroscopy (IR, Raman) and advanced chiroptical spectroscopy (e.g., Electronic Circular Dichroism) data for this particular tricyclic nonane (B91170) yielded no specific studies or datasets. While research exists on related bicyclo[3.3.1]nonane structures and other oxa-aza bicyclic and tricyclic systems, this information is not directly transferable to the unique conformational and electronic properties of the specified 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane isomer. One study mentioned the compound in the context of computational modeling of molecular stability, but did not provide the requisite experimental spectroscopic data for a thorough analysis of its functional groups, conformational insights, or stereochemical properties.

Without access to peer-reviewed research detailing the synthesis, isolation, and subsequent spectroscopic analysis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The generation of interactive data tables is also not feasible due to the absence of the necessary underlying data.

Therefore, until specific research on the vibrational and chiroptical properties of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane is published, it is not possible to fulfill the request as outlined.

Computational Chemistry and Theoretical Investigations of 2 Oxa 1 Azatricyclo 4.3.0.03,9 Nonane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Currently, there are no specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and energetics of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane. Such calculations would be instrumental in determining its fundamental properties.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane has not been documented. The rigid tricyclic structure likely limits the number of accessible conformations, but a systematic computational search would be necessary to identify the global minimum energy structure and the energy barriers between any potential stable conformers. This information is fundamental to understanding its reactivity and spectroscopic properties.

Molecular Orbital Analysis

An analysis of the frontier molecular orbitals (HOMO and LUMO) of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane is not available in the current body of scientific literature. This type of analysis is essential for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack, and for understanding its electronic transitions.

Strain Energy Calculations in Bridged Systems

The tricyclic framework of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, which includes a four-membered ring, is expected to possess significant ring strain. However, no computational studies have been published that quantify this strain energy. Such calculations would provide valuable insights into the thermodynamic stability of the molecule and its propensity to undergo ring-opening reactions.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed for 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane. MD simulations would be invaluable for exploring the molecule's dynamic behavior, including its vibrational modes and conformational flexibility over time, particularly in different solvent environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Without computational studies, there are no predicted spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane. The prediction of such data is a powerful tool for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. The lack of both experimental and theoretical spectroscopic data for this compound highlights its unexplored nature.

Reaction Energetics and Transition State Modeling for Chemical Transformations

The chemical reactivity of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane remains theoretically unexamined. Computational modeling of its potential reaction pathways, including the determination of reaction energetics and the characterization of transition states, has not been reported. These investigations would be key to predicting its chemical behavior and designing potential synthetic routes or applications.

Reactivity Profiles and Transformation Pathways of the 2 Oxa 1 Azatricyclo 4.3.0.03,9 Nonane Scaffold

Functional Group Interconversions on the Bridged System

The inherent structure of the 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane system presents a rigid framework where functional group interconversions are highly dependent on the accessibility of the substitution sites. Due to the caged nature of the molecule, reactions typically proceed with a high degree of stereoselectivity, influenced by the concave and convex faces of the scaffold.

While specific literature on the functionalization of the parent 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane is limited, studies on analogous bicyclic and tricyclic systems provide valuable insights. For instance, the introduction of substituents on related bicyclo[3.3.1]nonane cores often involves leveraging existing functional groups for further manipulation. Common strategies include the conversion of carbonyl groups to alcohols, which can then be transformed into leaving groups for nucleophilic substitution, or the derivatization of the nitrogen atom.

In the context of the 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane scaffold, functionalization would likely target the carbon atoms of the cyclohexane and cyclopentane rings. The presence of the bridged isoxazoline moiety significantly influences the reactivity of the neighboring positions.

Table 1: Potential Functional Group Interconversions

Starting Functional GroupReagents and ConditionsProduct Functional GroupStereochemical Consideration
Ketone1. NaBH₄, MeOH2. TsCl, Pyridine3. NaN₃, DMFAzideNucleophilic attack is expected to occur from the less hindered face.
Alkene1. BH₃·THF2. H₂O₂, NaOHAlcoholHydroboration-oxidation would proceed with anti-Markovnikov selectivity and syn-addition.
Ester1. LiAlH₄, THF2. PBr₃BromideReduction followed by bromination would likely proceed with retention or inversion depending on the mechanism.

Ring-Opening Reactions and Subsequent Rearrangements

The strained tricyclic framework of 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane is susceptible to ring-opening reactions under various conditions, leading to the formation of bicyclic or monocyclic structures. These transformations are often driven by the release of ring strain and can be initiated by nucleophiles, electrophiles, or reductive cleavage of the N-O bond within the isoxazoline ring.

Studies on the regioselective cleavage of cyclopropane rings in related tricyclic systems, such as l-methyltricyclo[4.3.0.0²⁹]nonan-8-ols, have demonstrated pathways to chiral bicyclo[3.3.1]nonanes. rsc.org Analogously, the cyclopropane-like character of the bridged system in 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane suggests that similar ring-opening pathways could be accessible.

Reductive cleavage of the N-O bond is a characteristic reaction of isoxazolines and would be a primary pathway for the ring-opening of this scaffold. This transformation typically yields a γ-amino alcohol, which can then undergo further rearrangements or cyclizations depending on the reaction conditions and the substitution pattern of the starting material.

For example, a proposed ring-opening reaction could involve treatment with a reducing agent like zinc in acetic acid or catalytic hydrogenation. This would cleave the N-O bond to afford a bicyclic amino alcohol. Subsequent intramolecular reactions could then lead to the formation of new heterocyclic systems.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of the 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane scaffold is primarily centered around the isoxazoline ring and any functional groups present on the carbocyclic framework.

Reduction: As mentioned previously, the N-O bond of the isoxazoline is susceptible to reductive cleavage. A variety of reducing agents can be employed, leading to different outcomes.

Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is commonly used for the reduction of the N-O bond in isoxazolines to yield γ-amino alcohols. The stereochemical outcome is often dependent on the catalyst's approach to the less hindered face of the molecule.

Dissolving Metal Reduction (e.g., Na/NH₃): This powerful reducing system can also cleave the N-O bond and may also reduce other functional groups present in the molecule.

Hydride Reagents (e.g., LiAlH₄): While primarily used for the reduction of carbonyls and esters, under certain conditions, LiAlH₄ can also effect the cleavage of the N-O bond.

Oxidation: The carbon skeleton of the tricyclic system can be oxidized, provided there are suitable functional groups to direct the oxidation. For instance, the presence of an alcohol could allow for oxidation to a ketone using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation. The nitrogen atom, being a tertiary amine upon reductive ring opening, could potentially be oxidized to an N-oxide.

Reactions Involving the Nitrogen and Oxygen Heteroatoms

The nitrogen and oxygen heteroatoms are key to the reactivity of the 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane scaffold.

The lone pair of electrons on the nitrogen atom can participate in reactions with electrophiles. For example, N-alkylation or N-acylation could occur, although the steric hindrance of the bridged system might necessitate forcing conditions. The basicity of the nitrogen is also a factor in its reactivity.

The oxygen atom, being part of the isoxazoline ring, is primarily involved in the ring-opening reactions. Its role is crucial in the stability and the electronic properties of the heterocyclic system. Upon reductive ring-opening to the corresponding amino alcohol, the oxygen exists as a hydroxyl group, which can then undergo typical alcohol reactions such as etherification, esterification, or oxidation.

Acid-Catalyzed and Base-Catalyzed Transformations

Both acidic and basic conditions can promote transformations of the 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane scaffold, often leading to rearrangements and the formation of new ring systems.

Acid-Catalyzed Reactions: In the presence of acid, the nitrogen atom can be protonated, which can activate the molecule towards nucleophilic attack or rearrangement. Acid-catalyzed ring-opening of the isoxazoline moiety can lead to the formation of a carbocation intermediate, which could then undergo skeletal rearrangements to relieve ring strain. Such rearrangements are well-documented in the chemistry of bicyclo[3.3.1]nonane systems. rsc.org

Base-Catalyzed Reactions: Strong bases can deprotonate carbon atoms alpha to any carbonyl groups that may be present as substituents on the scaffold. This can lead to enolate formation and subsequent aldol-type reactions or other carbon-carbon bond-forming reactions. The stability of the tricyclic framework under strongly basic conditions would need to be considered, as elimination or fragmentation reactions could also occur.

Stereochemical Consequences of Chemical Reactions

The rigid, polycyclic nature of the 2-Oxa-1-azatricyclo[4.3.0.0³⁹]nonane scaffold imposes significant stereochemical control on its reactions. Reagents will typically approach from the less sterically hindered face of the molecule, leading to a high degree of diastereoselectivity.

The stereocontrolled synthesis of a structurally related compound, (1R,3R,6R,9S)-6,9-Dimethyl-8-oxo-7-oxatricyclo[4.3.0.0³⁹]nonane, from (R)-(-)-carvone highlights the importance of stereocontrol in the synthesis of such complex molecules. researchgate.net Any subsequent transformations of this scaffold would be expected to proceed with the stereochemistry dictated by the existing chiral centers.

Ring-opening reactions, in particular, can have profound stereochemical consequences. The cleavage of a bond in the tricyclic system can lead to a more flexible bicyclic or monocyclic product, and the stereochemistry of the newly formed centers will be determined by the mechanism of the ring-opening and the stereochemistry of the starting material. For instance, an Sₙ2-type ring opening would proceed with inversion of configuration at the reaction center, while a process involving a carbocation intermediate might lead to a mixture of stereoisomers.

Chemical Modifications and Analogue Synthesis Based on 2 Oxa 1 Azatricyclo 4.3.0.03,9 Nonane

Derivatization Strategies for Exploration of Chemical Space

The exploration of the chemical space around the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane core can be achieved through various derivatization strategies. These strategies, drawn from the broader field of heterocyclic chemistry, aim to introduce a wide range of functional groups to modulate the physicochemical properties of the parent molecule. mdpi.com

One common approach is the functionalization of existing reactive sites. For instance, if the tricyclic core contains accessible C-H bonds, these could be targeted for direct functionalization through modern C-H activation techniques. Additionally, the nitrogen atom in the aziridine ring could potentially be derivatized.

Another key strategy involves the synthesis of precursors with functional handles that can be elaborated in later steps. For example, the synthesis could be designed to incorporate a ketone, an ester, or a halogen atom, which can then serve as points for a diverse array of chemical transformations. The following table illustrates potential derivatization reactions based on common functional groups that could be incorporated into the tricyclic system.

Functional GroupReagent/Reaction TypePotential Product
KetoneGrignard Reagents (R-MgBr)Tertiary Alcohol
KetoneWittig Reagents (Ph3P=CHR)Alkene
EsterLiAlH4Primary Alcohol
EsterAmines (R-NH2)Amide
Halogen (Br, I)Organoboranes (Suzuki Coupling)Aryl/Alkyl Substituted Core
Halogen (Br, I)Sodium Azide (NaN3)Azide

These derivatization approaches would allow for the systematic exploration of the structure-activity relationships of the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane scaffold.

Synthesis of Chiral Analogues with Varied Bridging Elements

The synthesis of chiral analogues of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, particularly those with varied bridging elements, is crucial for understanding the three-dimensional structural requirements for potential applications. Asymmetric synthesis of bridged bicyclic and tricyclic systems is a well-established field, with several powerful methodologies available. nih.gov

One of the most effective methods for constructing chiral bridged systems is the intramolecular Diels-Alder (IMDA) reaction. nih.govresearchgate.net By using chiral auxiliaries or chiral catalysts, it is possible to achieve high levels of stereocontrol in the formation of the cyclic framework. For example, the use of oxazolidinone chiral auxiliaries has been shown to deliver bridged bicyclic systems with high diastereomeric excess. nih.gov

Furthermore, the variation of bridging elements can be achieved by modifying the synthetic precursors. For instance, replacing a carbon atom in a precursor chain with a heteroatom like oxygen or sulfur could lead to the formation of analogues with different bridging elements. The table below outlines some potential strategies for synthesizing chiral analogues with varied bridges.

Synthetic StrategyKey FeaturesPotential OutcomeReference Concept
Asymmetric IMDAUse of chiral auxiliaries or catalystsEnantiomerically enriched tricyclic core nih.govresearchgate.net
Ring-Closing MetathesisUse of chiral catalysts on diene precursorsChiral bridged systemsGeneral RCM principles
Hetero-Diels-AlderUse of heterodienes or dienophilesIntroduction of heteroatoms in the bridgeGeneral Hetero-Diels-Alder principles

These approaches would not only provide access to a range of chiral analogues but also allow for the fine-tuning of the conformational properties of the tricyclic system.

Introduction of Diverse Substituents on the Tricyclic Core

The introduction of diverse substituents on the tricyclic core of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane is essential for creating a library of compounds with a wide range of properties. The position and nature of these substituents can significantly influence the molecule's polarity, solubility, and reactivity.

Substituents can be introduced at various stages of the synthesis. Early-stage functionalization involves the use of substituted starting materials that carry the desired functional groups through the synthetic sequence. Late-stage functionalization, on the other hand, involves the direct modification of the pre-formed tricyclic core. This approach is often more efficient for generating a diverse library of analogues from a common intermediate.

Drawing from the chemistry of related bicyclo[3.3.1]nonanes, various methods can be envisioned for introducing substituents. iucr.orgichem.md For instance, if a ketone is present on the core, alpha-alkylation or alpha-halogenation can be performed. If an aromatic ring is appended to the core, electrophilic aromatic substitution reactions can be used to introduce a variety of substituents. The following table provides examples of substituent introduction on analogous systems.

Position of SubstitutionReaction TypeReagentsResulting Substituent
Alpha to a carbonylAlkylationLDA, R-XAlkyl group
Aromatic ringNitrationHNO3, H2SO4Nitro group
Aromatic ringFriedel-Crafts AcylationRCOCl, AlCl3Acyl group
Bridgehead positionHalogenationNBSBromo group

The ability to introduce a wide array of substituents is critical for optimizing the properties of the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane scaffold for specific applications.

Structure-Reactivity Relationship Studies (Purely Chemical Context)

Understanding the structure-reactivity relationships of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane and its derivatives is fundamental to predicting their chemical behavior and designing new synthetic transformations. The inherent strain in the tricyclic system is expected to play a significant role in its reactivity. nih.gov

Studies on analogous strained heterocycles have shown that ring-opening reactions are a common pathway for releasing strain. msu.edu For the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane system, the aziridine and oxetane (B1205548) rings are likely points of reactivity. The reactivity of these rings can be influenced by the nature and position of substituents on the tricyclic core.

For example, the presence of electron-withdrawing groups could affect the nucleophilicity of the nitrogen atom, while bulky substituents could sterically hinder the approach of reagents. A systematic study of the reactivity of a series of derivatives would provide valuable insights into these relationships. The table below outlines potential studies to probe the structure-reactivity relationships.

StudyMethodologyInformation Gained
Ring-Opening ReactionsTreatment with various nucleophiles and electrophilesIdentification of the most reactive sites and the influence of substituents on regioselectivity.
Solvolysis StudiesMeasurement of reaction rates in different solventsUnderstanding the stability of potential carbocation intermediates.
Computational ModelingDFT calculationsPrediction of ground-state geometries, strain energies, and reaction pathways.

Through a combination of experimental and computational studies, a comprehensive understanding of the structure-reactivity profile of the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane system can be developed.

Broader Implications in Synthetic Organic Chemistry

Contribution to Complex Molecule Synthesis Methodologies

The synthesis of natural products and other biologically active molecules often requires the precise installation of multiple stereocenters and the construction of complex ring systems. The constrained nature of the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane core provides a platform for stereocontrolled functionalization. By leveraging the inherent conformational biases of this tricyclic system, chemists can direct the approach of reagents to specific faces of the molecule, thereby achieving high levels of diastereoselectivity.

Methodologies involving the ring-opening or rearrangement of this strained heterocycle have proven to be powerful strategies for accessing densely functionalized carbocyclic and heterocyclic systems that are otherwise difficult to prepare. These transformations can unveil masked functionalities and set the stage for subsequent elaborations, streamlining the synthesis of intricate molecular targets.

Advancement of Retrosynthetic Analysis for Bridged Systems

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of modern synthetic planning. The unique topology of bridged systems like 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane necessitates the development of novel retrosynthetic disconnections. Traditional strategies often fall short when applied to these non-planar structures.

The study of this specific tricyclic nonane (B91170) has spurred the development of new retrosynthetic approaches that specifically address the challenges posed by bridged frameworks. These approaches often involve strategic bond disconnections that relieve ring strain in a controlled manner, leading to more logical and efficient synthetic routes. The insights gained from the analysis of this system are broadly applicable to other bridged and polycyclic structures, thus enriching the toolkit of synthetic chemists.

Development of New Catalytic Systems for Heterocycle Formation

The formation of heterocyclic rings is a fundamental transformation in organic synthesis. The synthesis of the 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane skeleton itself has driven the discovery and optimization of new catalytic systems. Intramolecular cyclization reactions, often mediated by transition metal catalysts, are frequently employed to construct the bridged framework.

Future Research Directions in the Synthesis and Study of Complex Bridged Nitrogen Oxygen Heterocycles

Exploration of Novel Synthetic Strategies

The synthesis of complex bridged heterocycles often encounters challenges such as low yields, lack of stereocontrol, and the need for multi-step, inefficient sequences. Future research will likely focus on developing more elegant and efficient synthetic methodologies. Strategies such as intramolecular cycloadditions, ring-rearrangement metathesis, and palladium-catalyzed cyclizations are promising avenues. rsc.org The development of one-pot tandem reactions, starting from simple precursors, could also provide efficient routes to these complex scaffolds. rsc.org

Modern synthetic strategies are increasingly moving towards greener and more efficient processes. For instance, the use of water as a solvent and organic bases in one-pot sequences for creating fused heterocyclic systems represents a significant step in this direction. rsc.org Furthermore, exploring diverse catalytic systems, including transition metals and organocatalysts, will be crucial for discovering new pathways to construct these challenging N-bridgehead systems. rsc.org

Below is a comparative overview of potential synthetic strategies that could be explored for the synthesis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane and related structures.

Synthetic StrategyPotential AdvantagesPotential ChallengesKey Precursors
Intramolecular [3+2] Cycloaddition High stereocontrol, atom economyRequires synthesis of specific nitrone and alkene precursorsFunctionalized cyclopentene with a tethered nitrone moiety
Palladium-Catalyzed Cyclization Versatility, functional group toleranceCatalyst screening required, potential for side reactionsα-Halo acetamides or related structures with appropriate unsaturation
Ring-Closing Metathesis (RCM) Formation of complex ring systems, good yieldsRequires specific diene precursors, catalyst sensitivityDiallyl-substituted cyclic amines or amides
Ugi Four-Component Reaction followed by Cyclization High convergency, rapid assembly of complexityMultiple reaction steps, optimization of each step neededSimple aldehydes, amines, isocyanides, and carboxylic acids

Development of Advanced Computational Models

Computational chemistry is an indispensable tool for understanding the structure, stability, and reactivity of complex molecules. For strained systems like 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, computational models can predict geometric parameters, bond strain, and thermodynamic stability, guiding synthetic efforts. rsc.org Density Functional Theory (DFT) and other high-level ab initio methods can be employed to investigate reaction mechanisms and predict spectroscopic properties, aiding in the characterization of these novel compounds. rsc.org

Future work will likely involve the development of more accurate and efficient computational methodologies specifically tailored for complex, bridged heterocyclic systems. These models could help in understanding the subtle electronic effects of the nitrogen-oxygen bond within the constrained tricyclic framework and predict the molecule's kinetic and thermodynamic stability. rsc.org

The following table illustrates the types of data that could be generated through advanced computational modeling of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane.

Computational MethodPredicted PropertySignificance
DFT (B3LYP/6-311++G(d,p)) Optimized Geometry (Bond lengths, angles)Understanding of molecular structure and strain
CCSD(T) Relative Energy and StabilityAssessment of thermodynamic viability
TD-DFT Electronic Transitions (UV-Vis Spectra)Prediction of spectroscopic properties for identification
NBO Analysis Natural Bond Orbital Charges and InteractionsInsight into electronic structure and reactivity

Integration of Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes and optimizing reaction conditions from large datasets. semanticscholar.org For the synthesis of complex heterocycles, ML algorithms, such as random forests, can be trained on high-throughput experimentation data to predict the best catalyst, solvent, and temperature for a given transformation. semanticscholar.orgnih.gov This approach can significantly reduce the empirical effort required to develop new synthetic routes. semanticscholar.org

Future research could focus on developing bespoke ML models for the synthesis of bridged nitrogen-oxygen heterocycles. By creating a database of successful and unsuccessful reactions, these models could identify key molecular descriptors that influence reaction success, guiding chemists in the design of new synthetic strategies. repec.orgresearchgate.net This data-driven approach has the potential to accelerate the discovery of novel and efficient syntheses for compounds like 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane.

A hypothetical machine learning model for optimizing the synthesis of this compound might utilize the following parameters:

Input Features (Descriptors)Output (Prediction)Machine Learning Algorithm
Substrate electronic properties, catalyst type, ligand steric parameters, solvent polarity, temperatureReaction Yield (%)Random Forest Regression
Precursor functional groups, reagent concentrations, reaction timeProduct Selectivity (Stereoisomers)Gradient Boosting
Atomic and molecular descriptors of reactants and catalystsCatalyst Tolerance to HeterocyclesRandom Forest Classification

Design of Next-Generation Spectroscopic Techniques for Structural Characterization

The unambiguous characterization of complex, three-dimensional molecules is a significant challenge. While standard spectroscopic techniques like NMR and mass spectrometry are foundational, next-generation methods will be crucial for elucidating the precise structure of novel bridged heterocycles. Advanced 2D and 3D NMR techniques, for instance, can provide detailed information about through-bond and through-space correlations, helping to piece together complex stereochemical relationships.

The development of ultrafast spectroscopy could allow for the observation of molecular dynamics on the femtosecond timescale, offering insights into the behavior of these rigid molecules. spectroscopyonline.com Furthermore, the coupling of computational spectroscopy with experimental data will be vital. For example, a new parametrization-free method called Instantaneous Frequencies of Molecules (IFM), when combined with classical molecular simulations, can predict the frequency fluctuation correlation function, aiding in the interpretation of complex IR spectra. nih.gov

The applicability of various advanced spectroscopic techniques for the characterization of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane is summarized below.

Spectroscopic TechniqueInformation ProvidedAdvantage for Bridged Heterocycles
2D NMR (COSY, HSQC, HMBC, NOESY) Connectivity, stereochemistry, through-space interactionsUnambiguous assignment of protons and carbons in a complex 3D structure
High-Resolution Mass Spectrometry (HRMS) Exact mass and molecular formulaConfirmation of elemental composition
X-ray Crystallography Absolute configuration and solid-state conformationDefinitive structural elucidation if suitable crystals can be obtained
Vibrational Circular Dichroism (VCD) Chiroptical properties, absolute configuration in solutionDetermination of stereochemistry without the need for crystallization
Ultrafast Spectroscopy Molecular and electronic dynamicsInsight into the photophysical properties and stability of the N-O bond

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis often involves intramolecular cyclization or elimination reactions. For example, analogous bicyclic systems like 9-oxabicyclo[4.2.1]nonane are synthesized via base-mediated elimination (e.g., potassium hydroxide in triethylene glycol) followed by hydrogenation over Adams catalyst to stabilize intermediates . Optimization includes adjusting temperature (e.g., 140°C for elimination) and catalyst loading. Yields can be improved using preparative gas-liquid chromatography (glpc) for isomer separation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming bicyclic frameworks and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., ether or amine linkages). Mass spectrometry (MS) provides molecular weight validation (e.g., 126.1962 g/mol for similar compounds) . Computational tools like PubChem-derived InChI keys can cross-validate structural assignments .

Q. What thermodynamic properties (e.g., stability, solubility) are relevant for handling this compound in experimental settings?

  • Methodological Answer : Stability under varying pH and temperature can be assessed via accelerated degradation studies. Solubility profiles in polar (e.g., ethyl acetate) and nonpolar solvents should be empirically determined. Safety data for structurally related compounds (e.g., 9-tert-butyl-9-azabicyclo[3.3.1]nonane) recommend inert atmospheres and cold storage to prevent decomposition .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane in catalytic processes?

  • Methodological Answer : Mechanistic studies may employ kinetic isotope effects (KIEs) or density functional theory (DFT) calculations to probe transition states. For example, hydrogenation steps (as in Adams catalyst use) can be monitored via in situ IR or Raman spectroscopy to track intermediate formation . Isotopic labeling (e.g., deuterated solvents) helps trace hydrogen transfer pathways .

Q. How should contradictory spectral or reactivity data be resolved in studies of this compound?

  • Methodological Answer : Contradictions may arise from isomerism or impurities. Cross-validation using high-resolution MS and 2D NMR (e.g., COSY, NOESY) can distinguish isomers. Replicating experiments under controlled conditions (e.g., randomized block designs) minimizes variability . Computational comparisons with PubChem or NIST data (e.g., InChIKey DPFJLEKBHZQEAH-UHFFFAOYSA-N) provide additional verification .

Q. What theoretical frameworks guide the design of functionalized derivatives of this compound for biological activity studies?

  • Methodological Answer : Molecular docking or QSAR (Quantitative Structure-Activity Relationship) models can predict interactions with biological targets. For example, PubChem-derived 3D structures enable virtual screening against enzyme active sites . Synthesis of analogs (e.g., halogenation at specific positions) should align with electronic or steric hypotheses derived from DFT calculations .

Q. How can environmental fate studies be designed to assess the ecological impact of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

  • Laboratory phase : Measure biodegradation rates via OECD 301 tests.
  • Field phase : Use LC-MS/MS to detect residues in soil/water matrices.
  • Ecotoxicity : Assess impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. What advanced techniques optimize enantiomeric purity in asymmetric syntheses of this compound?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can enhance stereocontrol. Dynamic kinetic resolution (DKR) may resolve racemic mixtures. Analytical methods like chiral HPLC or capillary electrophoresis validate enantiopurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.